N-(4-Bromothiophen-2-yl)acetamide

描述

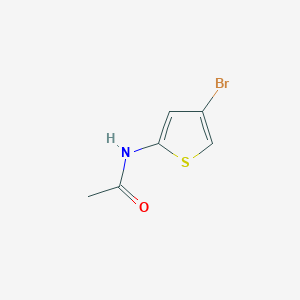

N-(4-Bromothiophen-2-yl)acetamide is an acetamide derivative featuring a thiophene ring substituted with a bromine atom at the 4-position and an acetamide group at the 2-position (Figure 1). Thiophene, a sulfur-containing heterocycle, imparts distinct electronic and steric properties compared to benzene, influencing reactivity, solubility, and biological interactions. The bromine atom enhances lipophilicity and may participate in halogen bonding, a critical factor in drug-target interactions.

属性

分子式 |

C6H6BrNOS |

|---|---|

分子量 |

220.09 g/mol |

IUPAC 名称 |

N-(4-bromothiophen-2-yl)acetamide |

InChI |

InChI=1S/C6H6BrNOS/c1-4(9)8-6-2-5(7)3-10-6/h2-3H,1H3,(H,8,9) |

InChI 键 |

GHSYIGLKFMCFMM-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC(=CS1)Br |

规范 SMILES |

CC(=O)NC1=CC(=CS1)Br |

产品来源 |

United States |

相似化合物的比较

Structural and Electronic Comparisons

N-(4-Bromophenyl)acetamide

- Structure : A bromine-substituted phenyl ring linked to an acetamide group.

- Key Differences : The phenyl ring lacks sulfur, reducing polarizability compared to thiophene. The C–Br bond length is reported as 1.8907 Å .

- Implications : The absence of sulfur may reduce electron-richness, affecting binding to biological targets reliant on π-π stacking or charge-transfer interactions.

N-(4-Bromophenyl)-2-(2-thienyl)acetamide

- Structure : Combines a bromophenyl group with a thiophene ring via an acetamide linker.

- Key Differences: Hybrid structure enables dual aromatic interactions.

- Implications : The thiophene moiety may enhance activity against mycobacteria by improving membrane permeability or target affinity.

2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide

- Structure : Features a pyrazine ring (a nitrogen-containing heterocycle) instead of thiophene.

- Key Differences : The dihedral angle between the bromophenyl and pyrazine rings is 54.6° , influencing crystal packing and intermolecular interactions .

- Implications : Pyrazine’s nitrogen atoms enable coordination with metal ions, suggesting utility in ligand design.

2-(4-Bromothiophen-2-yl)-N-[(3-methylidenecyclobutyl)methyl]acetamide

- Structure : Bromothiophene linked to a cyclobutylmethyl group via acetamide.

- Implications : Steric effects may improve metabolic stability or target specificity.

Pharmacological Activity Comparisons

Key Observations :

- Thiophene-containing acetamides (e.g., ) often exhibit enhanced antimicrobial activity due to improved membrane penetration.

- Bromine substitution increases lipophilicity, favoring blood-brain barrier penetration in enzyme inhibitors (e.g., MAO-B inhibitors in ).

- Hybrid structures (e.g., pyridazinone-bromophenyl in ) show receptor specificity, highlighting the role of heterocycles in target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。